molecular formula C10H11BrO3 B1603686 Methyl 5-bromo-2-methoxy-4-methylbenzoate CAS No. 39503-58-7

Methyl 5-bromo-2-methoxy-4-methylbenzoate

Cat. No. B1603686
CAS RN: 39503-58-7
M. Wt: 259.1 g/mol
InChI Key: DIQFMWHELJHNFZ-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-methoxy-4-methylbenzoate” is a chemical compound with the CAS number 39503-58-7 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 5-bromo-2-methoxy-4-methylbenzoate” involves several stages . The first stage involves the reaction of methyl 2-methoxy-4-methylbenzoate with sodium hydroxide in ethanol and water under heating and reflux conditions . The second stage involves the reaction with hydrogen chloride in water, adjusting the pH to 2 .


Molecular Structure Analysis

The molecular formula of “Methyl 5-bromo-2-methoxy-4-methylbenzoate” is C10H11BrO3 . The InChI code is 1S/C10H11BrO3/c1-6-4-9 (13-2)7 (5-8 (6)11)10 (12)14-3/h4-5H,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 5-bromo-2-methoxy-4-methylbenzoate” are complex and involve multiple stages . The reactions involve the use of various reagents and solvents, and the conditions need to be carefully controlled to ensure the desired product is obtained .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-methoxy-4-methylbenzoate” is a solid at room temperature . It has a molecular weight of 259.1 .

Scientific Research Applications

Photodynamic Therapy Application

Methyl 5-bromo-2-methoxy-4-methylbenzoate has applications in photodynamic therapy, specifically as a photosensitizer. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlighted the compound's potential in cancer treatment through photodynamic therapy. The compound's high singlet oxygen quantum yield and good fluorescence properties make it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Properties

Research on bromophenol derivatives from the red alga Rhodomela confervoides by Zhao et al. (2004) suggests that methyl 5-bromo-2-methoxy-4-methylbenzoate may have antioxidant properties. This study isolated and identified several bromophenol derivatives, including compounds structurally related to methyl 5-bromo-2-methoxy-4-methylbenzoate, which showed potent antioxidant activities (Zhao et al., 2004).

Synthesis and Characterization

Chen Bing-he (2008) conducted a study on the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound closely related to methyl 5-bromo-2-methoxy-4-methylbenzoate. This research is significant for understanding the chemical synthesis and characterization of similar compounds, which can be crucial in developing pharmaceuticals and other chemical applications (Chen Bing-he, 2008).

Antibacterial and Anticancer Properties

Another study on bromophenol derivatives from Rhodomela confervoides by Zhao et al. (2004) found that related compounds were inactive against several human cancer cell lines and microorganisms. This suggests the need for further exploration into the antibacterial and anticancer properties of methyl 5-bromo-2-methoxy-4-methylbenzoate and its derivatives (Zhao et al., 2004).

Safety and Hazards

“Methyl 5-bromo-2-methoxy-4-methylbenzoate” is classified under the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 5-bromo-2-methoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-9(13-2)7(5-8(6)11)10(12)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQFMWHELJHNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610332
Record name Methyl 5-bromo-2-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-methoxy-4-methylbenzoate

CAS RN

39503-58-7
Record name Benzoic acid, 5-bromo-2-methoxy-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39503-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 ml 3-neck RBF fitted with a magnetic stirring bar, a thermometer and a dropping funnel was charged with methyl 2-methoxy-4-methylbenzoate 10b (10 g, 0.056 mol) and AcOH (70 mL). To this solution bromine (3 mL, 0.06 mol) was added drop-wise while maintaining the reaction temperature below 25° C. When bromine addition was complete, the reaction mixture was stirred at RT for 2 hours, then poured into 600 mL of cold water and the pH was adjusted to 8-9 with Na2CO3. The crude product was extracted with Et2O (3×300 mL), the combined extracts washed with brine, dried over sodium sulfate and the solvent was removed under vacuum to give methyl 5-bromo-2-methoxy-4-methylbenzoate as an orange oil, which solidified on standing (14.3 g, 99% yield, >90% purity by 1H NMR).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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